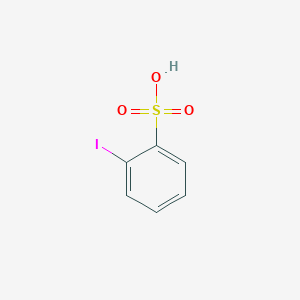

2-iodobenzenesulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTNYBYLBTVLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380827 | |

| Record name | 2-iodobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63059-25-6 | |

| Record name | 2-iodobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Iodobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodobenzenesulfonic acid, a key intermediate in organic synthesis. This document details experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic and analytical workflows.

Introduction

This compound is an organoiodine compound of significant interest in synthetic chemistry. Its structure, featuring both a sulfonic acid group and an iodine atom on a benzene ring, imparts unique reactivity. It serves as a versatile precursor for the synthesis of various organic molecules and hypervalent iodine reagents, which are valuable in modern organic synthesis due to their selective and environmentally benign oxidizing properties. This guide outlines a reliable synthetic route to this compound and the analytical methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. First, the more stable sodium salt, sodium 2-iodobenzenesulfonate, is synthesized from 2-aminobenzenesulfonic acid via a Sandmeyer-type reaction. Subsequently, the free acid is obtained by ion exchange chromatography.

Synthesis of Sodium 2-Iodobenzenesulfonate

The synthesis of sodium 2-iodobenzenesulfonate proceeds through the diazotization of 2-aminobenzenesulfonic acid followed by a reaction with potassium iodide.

Caption: Synthetic pathway for sodium 2-iodobenzenesulfonate.

Experimental Protocol:

A detailed protocol for the synthesis of sodium 2-iodobenzenesulfonate is as follows[1]:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-aminobenzenesulfonic acid in an aqueous solution of p-toluenesulfonic acid and acetonitrile. Stir the mixture for 10 minutes.

-

Diazotization: Cool the resulting suspension to 10–15 °C in an ice bath. Slowly add a solution of sodium nitrite and potassium iodide in distilled water.

-

Reaction: Stir the reaction mixture for an additional 10 minutes at low temperature, then allow it to warm to 20 °C and stir for 1 hour.

-

Workup: Quench the reaction by adding sodium thiosulfate until the mixture becomes colorless. Adjust the pH to 9–10 with a 1 M sodium bicarbonate solution.

-

Isolation: Collect the precipitate by filtration and wash it with hot ethanol and then acetone.

-

Drying: Dry the product to obtain sodium 2-iodobenzenesulfonate as an off-white solid.

Synthesis of this compound

The free acid is obtained from its sodium salt via ion exchange chromatography using a strong acid cation exchange resin.

References

A Technical Guide to 2-Iodobenzenesulfonic Acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzenesulfonic acid is a significant organic compound, primarily recognized for its role as a precursor to powerful hypervalent iodine reagents. This technical guide provides an in-depth overview of its chemical properties, molecular structure, and detailed experimental protocols for its synthesis and derivatization. The information is tailored for researchers, scientists, and drug development professionals who can leverage this versatile compound in advanced organic synthesis.

Core Concepts: CAS Number and Molecular Structure

This compound is an aromatic sulfonic acid with the chemical formula C₆H₅IO₃S.[1][2] It is characterized by a benzene ring substituted with an iodine atom and a sulfonic acid group at the ortho position. The anhydrous form of the compound is identified by the CAS number 63059-25-6 .[1][2] A hydrated form also exists. The presence of the strong electron-withdrawing sulfonic acid group adjacent to the iodine atom significantly influences the reactivity of the molecule, particularly enhancing the electrophilicity of the iodine center in its higher oxidation states.[3]

Molecular Structure

The molecular structure of this compound consists of a benzene ring where a sulfonic acid group (-SO₃H) and an iodine atom (I) are attached to adjacent carbon atoms (positions 1 and 2).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and its sodium salt is presented below. This data is crucial for its identification, handling, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 63059-25-6 | [1][2] |

| Molecular Formula | C₆H₅IO₃S | [1][2] |

| Molecular Weight | 284.07 g/mol | [1] |

| Appearance | White to almost white powder or crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| ¹H NMR (D₂O) | δ, ppm: 8.06 (d, J = 7.6 Hz, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.6 Hz, 1H) | [4] |

| ¹³C NMR (D₂O) | δ, ppm: 144.8, 142.1, 132.4, 128.4, 128.3, 90.9 | [4] |

Experimental Protocols

The primary utility of this compound in research and development lies in its conversion to the highly reactive oxidant, 2-iodoxybenzenesulfonic acid (IBS). The following sections detail the experimental procedures for the synthesis of the precursor, sodium 2-iodobenzenesulfonate, and its subsequent oxidation to IBS.

Synthesis of Sodium 2-Iodobenzenesulfonate

A common route for the synthesis of sodium 2-iodobenzenesulfonate involves a Sandmeyer-type reaction starting from 2-aminobenzenesulfonic acid.[4]

Protocol:

-

Diazotization: 2-Aminobenzenesulfonic acid (2 g, 11.6 mmol) is diazotized. (Note: The specific reagents and conditions for diazotization were not detailed in the provided search results but typically involve sodium nitrite and a strong acid like HCl at low temperatures).

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom onto the benzene ring.

-

Isolation and Purification: The product, sodium 2-iodobenzenesulfonate, is isolated from the reaction mixture. Purification can be achieved through recrystallization.

Oxidation of Sodium 2-Iodobenzenesulfonate to 2-Iodoxybenzenesulfonic Acid (IBS)

The oxidation of the iodine(I) center in sodium 2-iodobenzenesulfonate to the hypervalent iodine(V) species, IBS, is a key transformation. This can be achieved using various oxidizing agents.[3][5]

3.2.1. Oxidation using Oxone®

| Parameter | Value | Reference |

| Starting Material | Sodium 2-iodobenzenesulfonate | [3] |

| Oxidizing Agent | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | [3] |

| Solvent | Water | [3] |

| Temperature | 70 °C | [3] |

| Product | 2-Iodoxybenzenesulfonic acid (IBS) salt | [3] |

| ¹H NMR (D₂O) | δ, ppm: 8.29 (dd, 1 H), 8.05 (m, 2 H), 7.95 (m, 1 H) | [4] |

| ¹³C NMR (D₂O) | δ, ppm: 143.1, 139.7, 134.5, 133.7, 128.5, 122.6 | [4] |

Protocol:

-

Dissolve sodium 2-iodobenzenesulfonate in water.

-

Add Oxone® to the solution.

-

Heat the reaction mixture to 70 °C and stir. The reaction progress can be monitored by NMR spectroscopy.[4]

-

Upon completion, the product, the salt of 2-iodoxybenzenesulfonic acid, is present in the aqueous solution. It is important to note that the direct oxidation of free this compound can lead to the formation of 2-iodosylbenzenesulfonic acid (an iodine(III) species), especially under acidic conditions.[5][6]

3.2.2. Oxidation using Sodium Periodate

| Parameter | Value | Reference |

| Starting Material | Sodium 2-iodobenzenesulfonate | [3] |

| Oxidizing Agent | Sodium Periodate (NaIO₄) | [3] |

| Solvent | Water | [3] |

| Temperature | 60 °C | [3] |

| Product | 2-Iodoxybenzenesulfonic acid (IBS) salt | [3] |

| ¹H NMR (D₂O) | δ, ppm: 8.28 (d, J = 8.1 Hz, 1H), 8.03-7.99 (m, 2H), 7.90 (t, J = 7.5 Hz, 1H) | [4] |

| ¹³C NMR (D₂O) | δ, ppm: 142.8, 139.3, 134.1, 133.4, 128.2, 122.2 | [4] |

Protocol:

-

Dissolve sodium 2-iodobenzenesulfonate in water.

-

Add sodium periodate to the solution.

-

Heat the reaction mixture to 60 °C and stir. Monitor the reaction by NMR spectroscopy.[4]

-

The resulting product is the sodium salt of 2-iodoxybenzenesulfonic acid.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthetic pathway from 2-aminobenzenesulfonic acid to the powerful oxidizing agent, 2-iodoxybenzenesulfonic acid (IBS).

Applications in Research and Drug Development

While this compound itself is not reported to have direct biological activity, its derivative, 2-iodoxybenzenesulfonic acid (IBS), is an extremely active and selective oxidizing agent, making it highly valuable in synthetic chemistry.[3] For drug development professionals, IBS serves as a powerful tool for the synthesis of complex organic molecules, including potential drug candidates.

Key applications of IBS generated from this compound include:

-

Selective Oxidation of Alcohols: IBS is a highly efficient catalyst for the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[7][8] This is a fundamental transformation in the synthesis of many pharmaceutical intermediates.

-

C-H Bond Functionalization: It can be used in the oxidation of benzylic and alkane C-H bonds.[5]

-

Phenol Oxidation: Conversion of phenols to 1,2-quinones.[5]

-

Cyclization and Cross-Coupling Reactions: Facilitating the formation of complex cyclic structures and carbon-carbon or carbon-heteroatom bonds.[5]

The high reactivity of IBS, attributed to the electron-withdrawing sulfonic acid group, allows for these transformations to be carried out under mild conditions, often with high yields and selectivity.[3] This makes it an attractive, environmentally benign alternative to traditional heavy metal-based oxidants.[3]

Conclusion

This compound is a key synthetic intermediate whose primary value lies in its role as a precursor to the hypervalent iodine(V) oxidant, 2-iodoxybenzenesulfonic acid (IBS). The detailed protocols and data presented in this guide offer researchers and professionals in drug development the necessary information to synthesize and utilize this powerful reagent in a variety of synthetic applications. The continued exploration of hypervalent iodine chemistry, with reagents like IBS, promises to advance the field of organic synthesis, enabling the efficient construction of complex molecules with potential therapeutic applications.

References

- 1. This compound | C6H5IO3S | CID 2778247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

The Strategic Role of 2-Iodobenzenesulfonic Acid in the Synthesis of Advanced Hypervalent Iodine Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of hypervalent iodine reagents derived from 2-iodobenzenesulfonic acid. It provides a detailed examination of the synthetic pathways leading to potent iodine(V) and iodine(III) oxidants, highlighting the critical role of reaction conditions in dictating the final product. This document serves as a comprehensive resource, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the practical application of these versatile reagents in organic synthesis and drug development.

Introduction: The Rise of Sulfonic Acid-Derived Hypervalent Iodine Reagents

Hypervalent iodine compounds have become indispensable tools in modern organic synthesis, offering mild and selective alternatives to traditional heavy metal-based oxidants.[1][2] Among these, reagents derived from 2-iodobenzoic acid, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), are widely used for the oxidation of alcohols to carbonyl compounds.[1][2][3]

Recently, the focus has shifted towards enhancing the reactivity of these reagents. 2-Iodoxybenzenesulfonic acid (IBS), the sulfonic acid analog of IBX, has emerged as a particularly powerful and extremely active catalyst for a range of oxidative transformations.[4][5][6] The strong electron-withdrawing nature of the sulfonic acid group significantly enhances the electrophilicity and reactivity of the iodine center.[5] This guide details the synthesis of IBS and its iodine(III) counterpart, 2-iodosylbenzenesulfonic acid, directly from this compound, providing a clear pathway for researchers to access these advanced reagents.

Synthetic Pathways and Key Transformations

The oxidation of this compound can lead to two distinct classes of hypervalent iodine reagents: the highly oxidizing iodine(V) species (IBS) and the milder iodine(III) species (2-iodosylbenzenesulfonic acid). The selectivity of this transformation is critically dependent on the pH of the reaction medium.[1][7][8][9][10]

-

Formation of 2-Iodoxybenzenesulfonic Acid (IBS) [Iodine(V)] : The oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution selectively yields the iodine(V) product, IBS.[1][7][8][9][10] This is the more powerful oxidant of the two.

-

Formation of 2-Iodosylbenzenesulfonic Acid [Iodine(III)] : Conversely, the oxidation of the free this compound under acidic conditions affords the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid.[1][5][7][8][9][10]

This dichotomy in synthetic outcome based on the acidity of the starting material is a crucial consideration for the targeted synthesis of these reagents.

Caption: Synthetic pathways from this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of hypervalent iodine reagents from this compound and, for comparison, its carboxylic acid analog, 2-iodobenzoic acid.

Table 1: Synthesis of Hypervalent Iodine Reagents from this compound

| Product | Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| IBS (Sodium Salt) | Sodium 2-iodobenzenesulfonate | Oxone® | Water | 70 | 3 | >95 (conversion) | [2] |

| IBS (Potassium/Sodium Salts) | Sodium 2-iodobenzenesulfonate | Sodium Periodate | Water | 60 | 16 | Not specified | [1][8] |

| 2-Iodosylbenzenesulfonic Acid | This compound | Periodic Acid (H₅IO₆) | Water | 60 | Not specified | 87 | [1] |

Table 2: Comparative Synthesis of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid

| Product | Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| IBX | 2-Iodobenzoic Acid | Oxone® | Water | 70-73 | 3 | ~80 | [3][11] |

| IBX | 2-Iodobenzoic Acid | Potassium Bromate (KBrO₃) / H₂SO₄ | Water | 65 | 4 | 98 (moist solid) | [12][13] |

| Dess-Martin Periodinane (DMP) | IBX | Acetic Anhydride / Acetic Acid | Acetic Anhydride / Acetic Acid | 80-85 | <2 (with TsOH) | >90 | [3][14] |

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures.

Safety Precaution: Hypervalent iodine reagents, particularly IBX and DMP, can be sensitive to impact and heat and are potentially explosive.[3][11][12] All operations should be conducted behind a blast shield in a well-ventilated fume hood. Avoid scraping or grinding the solid materials.

Protocol 1: Synthesis of 2-Iodoxybenzenesulfonic Acid Sodium Salt (IBS-Na)

This procedure is based on the oxidation of sodium 2-iodobenzenesulfonate with Oxone®.[2]

Caption: Experimental workflow for the synthesis of IBS-Na.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium 2-iodobenzenesulfonate (1.0 eq) in deionized water.

-

To this solution, add Oxone® (potassium peroxymonosulfate, approx. 1.3 eq) in portions while stirring.

-

Heat the resulting suspension to an internal temperature of 70°C.

-

Maintain vigorous stirring at 70°C for approximately 3 hours. The reaction progress can be monitored by NMR, watching for the conversion of the starting material.[2]

-

After the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Due to the high water solubility of IBS, separation from inorganic salts can be challenging.[1][2] Washing procedures should be optimized based on the desired purity. The product is generally insoluble in nonpolar organic solvents.

Protocol 2: Synthesis of 2-Iodosylbenzenesulfonic Acid

This protocol describes the synthesis of the iodine(III) reagent from the free sulfonic acid.[1]

Methodology:

-

Prepare free this compound by treating an aqueous solution of sodium 2-iodobenzenesulfonate with an ion-exchange resin (e.g., Amberlyst 15, H⁺ form).[1][5]

-

In a suitable flask, suspend the prepared this compound (1.0 eq) in water.

-

Add periodic acid (H₅IO₆, 1.0 eq) to the suspension.

-

Heat the reaction mixture to 60°C with stirring.

-

Monitor the reaction by NMR.

-

Upon completion, cool the reaction mixture to room temperature. The product, 2-iodosylbenzenesulfonic acid, will precipitate from the solution.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum to afford the product in high yield (reported as 87%).[1]

Protocol 3 (Comparative): Synthesis of 2-Iodoxybenzoic Acid (IBX)

This is a widely adopted, safer procedure for the synthesis of IBX.[3][11][15]

Caption: Comparative synthesis pathway from 2-Iodobenzoic Acid.

Methodology:

-

In a flask equipped with a mechanical stirrer, add a solution of Oxone® (1.3 to 1.8 eq) in deionized water.

-

To this solution, add finely powdered 2-iodobenzoic acid (1.0 eq) in one portion.

-

Heat the mixture to an internal temperature of 70-73°C and maintain this temperature for approximately 3 hours.[3] A suspension will be present throughout the reaction.

-

After 3 hours, cool the reaction mixture to room temperature and then place it in an ice bath for at least 1 hour to ensure complete precipitation of the IBX.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water and then with acetone to remove impurities and aid in drying.[16]

-

Dry the purified IBX under vacuum. Recrystallization is not recommended as IBX can decompose at elevated temperatures in solution.[16]

Conclusion and Outlook

This compound is a valuable and versatile precursor for the synthesis of highly reactive hypervalent iodine reagents. The ability to selectively synthesize either the potent iodine(V) oxidant (IBS) or the milder iodine(III) reagent by simple manipulation of the reaction pH offers significant advantages for synthetic design. IBS, in particular, shows great promise as an extremely active catalyst for oxidation reactions, providing a more powerful alternative to the widely used IBX.[6][17] For professionals in drug development and process chemistry, the methodologies presented herein offer a gateway to leveraging the enhanced reactivity of these sulfonic acid-derived reagents, potentially enabling more efficient and selective synthetic routes to complex molecules. Further research into the catalytic applications and substrate scope of IBS is poised to solidify its place as a key reagent in the synthetic chemist's toolkit.

References

- 1. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 7. [PDF] Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) - a powerful hypervalent iodine(V) oxidant -ORCA [orca.cardiff.ac.uk]

- 10. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) - a powerful hypervalent iodine(V) oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 15. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 16. benchchem.com [benchchem.com]

- 17. Hypervalent Iodine Compounds [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Oxidation with 2-Iodoxybenzenesulfonic Acid (IBS)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoxybenzenesulfonic acid (IBS) has emerged as a highly potent and versatile hypervalent iodine(V) oxidant in modern organic synthesis. Its remarkable reactivity, often surpassing that of its well-known predecessor, 2-iodoxybenzoic acid (IBX), has established it as a valuable tool for a wide array of oxidative transformations. This technical guide provides a comprehensive overview of the core mechanisms of IBS-mediated oxidations, with a particular focus on the oxidation of alcohols and phenols. Detailed experimental protocols for the preparation and application of IBS are presented, alongside a compilation of quantitative data to facilitate its practical implementation. Furthermore, this document employs visualizations of the catalytic cycles and experimental workflows to offer a clear and concise understanding of the underlying chemical processes.

Introduction: The Rise of a Powerful Oxidant

Hypervalent iodine reagents have become indispensable in contemporary organic chemistry, offering an environmentally benign alternative to heavy metal-based oxidants.[1] Among these, 2-iodoxybenzenesulfonic acid (IBS) has garnered significant attention for its exceptional catalytic activity in the selective oxidation of a diverse range of substrates.[2][3] IBS is frequently generated in situ from its stable precursor, 2-iodobenzenesulfonic acid or its sodium salt, by treatment with a co-oxidant, most commonly Oxone®.[2][4] The presence of the strongly electron-withdrawing sulfonate group is credited with significantly enhancing the electrophilicity and reactivity of the iodine(V) center, leading to faster and more efficient oxidations under mild conditions.[1]

This guide will delve into the mechanistic intricacies of IBS-mediated oxidations, providing researchers and drug development professionals with the foundational knowledge required to effectively harness its synthetic potential.

Core Mechanism of Oxidation

The mechanism of oxidation by IBS varies depending on the substrate. The most extensively studied transformations are the oxidation of alcohols to carbonyl compounds and the regioselective oxidation of phenols to ortho-quinones.

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is one of the most prominent applications of IBS.[3] The generally accepted mechanism proceeds through two key stages:

-

Ligand Exchange: The initial step involves a condensation reaction between the alcohol and IBS. This ligand exchange forms an alkoxyperiodinane intermediate.[5][6]

-

Reductive Elimination: This is followed by a rate-determining step involving the cleavage of the C-H bond, which results in the formation of the carbonyl compound and the reduction of the iodine(V) center to an iodine(III) species, 2-iodosylbenzenesulfonic acid.[6]

Theoretical calculations have suggested that the ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS plays a crucial role in lowering the twisting barrier of the alkoxyperiodinane intermediate, thereby accelerating the oxidation process.[2][3][7]

IBS, in conjunction with Oxone®, facilitates the regioselective oxidation of phenols to their corresponding 1,2-quinones.[8][9] The proposed mechanism for this transformation is as follows:

-

Complex Formation: The in situ-generated IBS reversibly combines with the phenol to form an IBS-phenol complex.[8][10]

-

Intramolecular Rearrangement: This complex then undergoes a concerted intramolecular[6][8]-rearrangement, where an oxygen atom from the iodoxy group is transferred to the ortho-position of the phenol.[8]

-

Reduction and Product Release: During this rearrangement, the iodine(V) center is concurrently reduced to an iodine(III)-catechol complex. This complex subsequently decomposes to yield the o-quinone product and the reduced form of the catalyst (pre-IBS).[8]

The Catalytic Cycle and In Situ Generation

A significant advantage of IBS is its utility as a catalyst in very low concentrations (0.05–5 mol %).[1][3][4] The catalytic cycle is sustained by the continuous regeneration of the active iodine(V) species from the reduced iodine(III) form by a stoichiometric co-oxidant, typically Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[2][4]

The diagram below illustrates the catalytic cycle for the oxidation of alcohols.

Caption: Catalytic cycle of alcohol oxidation mediated by IBS.

The in situ generation of IBS from its precursor, sodium 2-iodobenzenesulfonate, is a common and practical approach that avoids the handling of the potentially less stable IBS.[4]

The workflow for the in situ generation and subsequent oxidation is depicted below.

Caption: Workflow for the in situ generation of IBS and subsequent oxidation.

Quantitative Data Summary

The efficiency of IBS-catalyzed oxidations is demonstrated across a range of substrates. The following tables summarize representative quantitative data from the literature.

Table 1: Oxidation of Various Alcohols with Catalytic IBS and Oxone® [3][7]

| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 1-Phenylethanol | 1 | 0.5 | 99 |

| 2 | Benzyl alcohol | 1 | 1 | 98 (aldehyde) |

| 3 | 4-Methoxybenzyl alcohol | 1 | 0.5 | >99 (aldehyde) |

| 4 | Cinnamyl alcohol | 1 | 1 | 96 (aldehyde) |

| 5 | 2-Octanol | 5 | 2 | 95 |

| 6 | Cyclohexanol | 5 | 3 | 93 |

Table 2: Regioselective Oxidation of Phenols to o-Quinones with Catalytic IBS and Oxone® [8][9]

| Entry | Substrate (Phenol) | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | 2-Naphthol | 5 | 2 | 97 |

| 2 | 1-Naphthol | 5 | 0.5 | 80 |

| 3 | 2-tert-Butylphenol | 5 | 24 | 75 |

| 4 | 3-Methoxyphenol | 5 | 24 | 73 |

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and are provided as a guide for practical application.

-

Dissolution: Dissolve sodium 2-iodobenzenesulfonate (1 equivalent) in deionized water.

-

Oxidation: Add Oxone® (approximately 1.1 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 70°C and stir for 3 hours. During this time, the conversion to the iodine(V) product can be monitored by NMR spectroscopy.

-

Isolation: Cool the reaction mixture to room temperature. The IBS product, being sparingly soluble in many organic solvents, can often be used directly in its aqueous solution or isolated, though its high water solubility can make separation from inorganic salts challenging.

-

Catalyst Generation: In a round-bottom flask, suspend sodium 2-iodobenzenesulfonate (0.05-5 mol%) and Oxone® (1.2-2.0 equivalents) in a suitable nonaqueous solvent such as acetonitrile or ethyl acetate. Stir the mixture at room temperature for 10-15 minutes to generate the active IBS catalyst.

-

Substrate Addition: Add the alcohol substrate (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. The solid byproducts can be removed by filtration.

-

Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Reagent Preparation: In a flask, pre-treat a mixture of powdered Oxone® (2 mmol), potassium carbonate (1 mmol), and anhydrous sodium sulfate (1 g) in ethyl acetate (10 mL) for 24 hours at room temperature.

-

Catalyst and Substrate Addition: To this mixture, add the phenol (1 mmol), the pre-catalyst (e.g., sodium 2-iodobenzenesulfonate, 0.05 mmol), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (0.1 mmol).

-

Reaction: Stir the reaction mixture at 40°C and monitor its progress by TLC.

-

Work-up and Purification: After the reaction is complete, filter the mixture and wash the solid residue with ethyl acetate. Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Conclusion

2-Iodoxybenzenesulfonic acid stands out as an exceptionally active and selective catalyst for a variety of oxidative transformations. Its mechanism, particularly in the oxidation of alcohols and phenols, is well-supported by experimental and theoretical studies. The ability to generate IBS in situ under mild conditions, coupled with its high catalytic efficiency, makes it a valuable and practical tool for synthetic chemists in both academic and industrial settings, including drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and successful application of this powerful oxidant.

References

- 1. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]

- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 3. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Reactivity of 2-Iodoxybenzenesulfonic Acid: A Theoretical and Computational Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoxybenzenesulfonic acid (IBS) has emerged as a remarkably potent and versatile catalyst in organic synthesis, particularly for the selective oxidation of alcohols. Its superior activity compared to its predecessor, 2-iodoxybenzoic acid (IBX), has spurred significant interest in understanding the underlying principles governing its reactivity. This technical guide delves into the theoretical and computational studies that have illuminated the electronic structure, reaction mechanisms, and unique catalytic prowess of IBS. By providing a comprehensive overview of the computational data, experimental protocols, and mechanistic pathways, this document aims to equip researchers with the fundamental knowledge to leverage this powerful catalyst in their synthetic endeavors.

Core Concepts: The Hypervalent Iodine and the Sulfonyl Group's Influence

At the heart of IBS's reactivity is the hypervalent iodine(V) center, which is capable of facilitating oxidation reactions. Unlike IBX, IBS possesses a sulfonic acid group at the ortho position. Theoretical calculations have revealed that the strong electron-withdrawing nature and the specific geometry of the sulfonyl group play a pivotal role in enhancing the catalytic activity. Computational studies suggest that the increased ionic character of the intramolecular hypervalent iodine-OSO₂ bond is a key factor. This heightened ionicity is believed to lower the energy barrier for the "hypervalent twist," a crucial step in the catalytic cycle of alcohol oxidation, thereby accelerating the reaction rate.[1][2][3][4]

Data Presentation: A Quantitative Look at IBS

Table 1: Calculated Key Bond Lengths (Å) and Angles (°) for IBS and Related Compounds

| Compound | I=O Bond Length (Å) | I-C Bond Length (Å) | O-I-O Bond Angle (°) | C-I-O Bond Angle (°) |

| 2-Iodoxybenzoic Acid (IBX) | Value | Value | Value | Value |

| 2-Iodoxybenzenesulfonic Acid (IBS) | Expected to be shorter | Expected to be longer | Expected to be smaller | Expected to be larger |

| Alkoxyperiodinane Intermediate (IBS-Alcohol Adduct) | Value | Value | Value | Value |

Note: Specific values are placeholders and would be determined from detailed DFT calculations.

Table 2: Calculated Relative Energies (kcal/mol) for Key Intermediates and Transition States in Alcohol Oxidation

| Species | Relative Energy (kcal/mol) |

| IBS + Alcohol | 0.0 |

| Ligand Exchange Transition State | Value |

| Alkoxyperiodinane Intermediate | Value |

| Hypervalent Twist Transition State | Significantly lower for IBS vs. IBX |

| Product Complex (Aldehyde/Ketone + Iodosobenzenesulfonic Acid) | Value |

Note: The key takeaway from computational studies is the significantly lower energy barrier for the hypervalent twist transition state in the IBS-mediated pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and catalytic use of 2-iodoxybenzenesulfonic acid, based on established literature.[2][4][5]

Protocol 1: In Situ Generation of 2-Iodoxybenzenesulfonic Acid (IBS)

-

Reagents: 2-Iodobenzenesulfonic acid sodium salt, Oxone® (2KHSO₅·KHSO₄·K₂SO₄).

-

Solvent: Water.

-

Procedure:

-

Dissolve this compound sodium salt in water.

-

Add Oxone® (typically 2-3 equivalents) to the solution.

-

Stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) for a specified time (e.g., 1-3 hours) until the reaction is complete (monitored by TLC or NMR).

-

The resulting aqueous solution of IBS can be used directly for subsequent reactions or the IBS can be isolated as its salt.

-

Protocol 2: Catalytic Oxidation of a Primary Alcohol to an Aldehyde using IBS

-

Reagents: Primary alcohol, Oxone®, this compound (or its sodium salt) as the pre-catalyst.

-

Solvent: A suitable organic solvent such as acetonitrile or ethyl acetate.

-

Procedure:

-

To a solution of the primary alcohol in the chosen solvent, add a catalytic amount of this compound (e.g., 1-5 mol%).

-

Add Oxone® (typically 1.2-1.5 equivalents) to the mixture.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual and practical aspects of working with 2-iodoxybenzenesulfonic acid.

Caption: Catalytic cycle of alcohol oxidation mediated by 2-iodoxybenzenesulfonic acid.

Caption: General experimental workflow for the catalytic oxidation of an alcohol using IBS.

Conclusion

Theoretical and computational studies have been instrumental in elucidating the remarkable catalytic activity of 2-iodoxybenzenesulfonic acid. The insights gained from these investigations, particularly regarding the role of the sulfonyl group in lowering the activation barrier for the hypervalent twist, provide a solid foundation for the rational design of even more efficient hypervalent iodine catalysts. The combination of powerful predictive modeling and robust experimental protocols will undoubtedly continue to expand the applications of IBS and its derivatives in complex organic synthesis, offering greener and more efficient pathways to valuable chemical entities.

References

- 1. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Iodobenzenesulfonamide Derivatives: Strategies and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-iodobenzenesulfonamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The strategic placement of the iodine atom ortho to the sulfonamide group offers a versatile handle for further chemical modifications, making these compounds valuable scaffolds for creating diverse molecular libraries. This document details key synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for the synthesis of these important chemical entities.

Introduction

2-Iodobenzenesulfonamide derivatives serve as crucial intermediates in the synthesis of various biologically active molecules. The carbon-iodine bond provides a reactive site for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. Furthermore, the sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in key hydrogen bonding interactions with biological targets. The combination of these two functionalities makes 2-iodobenzenesulfonamide derivatives attractive starting points for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Synthetic Strategies

The synthesis of 2-iodobenzenesulfonamide derivatives can be broadly approached through two primary strategies:

-

Diazotization and Iodination of an Aminobenzenesulfonamide Precursor: This classical approach involves the conversion of an amino group on the benzene ring to a diazonium salt, which is subsequently displaced by an iodine atom.

-

Sulfonylation of 2-Iodoaniline: This method involves the reaction of commercially available 2-iodoaniline with a sulfonyl chloride, or the synthesis of 2-iodobenzenesulfonyl chloride followed by amination.

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize quantitative data for the key synthetic steps described in this guide, allowing for easy comparison of different methodologies.

Table 1: Synthesis of 2-Iodobenzenesulfonamide via Diazotization

| Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Aminobenzenesulfonamide | NaNO₂, H₂SO₄, KI, Na₂S₂O₃ | Water, Et₂O | 3.5 hours | 70% | General Sandmeyer Protocol |

Table 2: Synthesis of N-Substituted 2-Iodobenzenesulfonamide Derivatives

| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Iodoaniline | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 12-18 hours | Not specified | Benchchem |

| 2-Iodobenzenesulfonamide | Alkyl/Aryl Halide | K₂CO₃ | Acetone/Acetonitrile | Varies | Good to Excellent | General Alkylation Protocol |

| 2-Iodobenzenesulfonyl chloride | Primary/Secondary Amine | Pyridine | Ethanol | 24 hours | Varies | General Amination Protocol |

Experimental Protocols

Protocol 1: Synthesis of 2-Iodobenzenesulfonamide via Diazotization of 2-Aminobenzenesulfonamide (Sandmeyer Reaction)

This protocol is a representative procedure based on the classical Sandmeyer reaction.

Materials:

-

2-Aminobenzenesulfonamide (1.0 equiv)

-

Concentrated Sulfuric Acid (2.8 equiv)

-

Sodium Nitrite (NaNO₂) (1.2 equiv)

-

Potassium Iodide (KI) (4.0 equiv)

-

Deionized Water

-

Diethyl Ether (Et₂O)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-salt bath

Procedure:

-

To a stirred solution of 2-aminobenzenesulfonamide (1.0 equiv) in deionized water, add concentrated sulfuric acid (2.8 equiv).

-

Cool the reaction mixture to below 0 °C using an ice-salt bath.

-

Slowly add a solution of NaNO₂ (1.2 equiv) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the reaction for 30 minutes.

-

Add Et₂O to the reaction mixture, followed by the dropwise addition of a solution of KI (4.0 equiv) in deionized water.

-

Allow the resulting mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding a saturated Na₂S₂O₃ solution to decompose any excess iodine.

-

Extract the mixture with EtOAc.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-iodobenzenesulfonamide.[1]

Protocol 2: Synthesis of N-(2-Iodophenyl)methanesulfonamide

This protocol details the sulfonylation of 2-iodoaniline.

Materials:

-

2-Iodoaniline (1.0 equiv)

-

Methanesulfonyl chloride (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Water

-

Brine

Procedure:

-

In a flame-dried round-bottomed flask under an inert atmosphere, dissolve 2-iodoaniline (1.0 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 equiv).

-

In a separate flask, dissolve methanesulfonyl chloride (1.1 equiv) in anhydrous DCM and add this solution dropwise to the cooled 2-iodoaniline solution over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and transfer to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(2-iodophenyl)methanesulfonamide.

Protocol 3: General Procedure for N-Alkylation of 2-Iodobenzenesulfonamide

This protocol provides a general method for the synthesis of N-substituted derivatives from the parent 2-iodobenzenesulfonamide.

Materials:

-

2-Iodobenzenesulfonamide (1.0 equiv)

-

Alkyl or Aryl Halide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous Acetone or Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve 2-iodobenzenesulfonamide (1.0 equiv) in anhydrous acetone or acetonitrile.

-

Add potassium carbonate (1.5 equiv) and the corresponding alkyl or aryl halide (1.1 equiv).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-iodobenzenesulfonamide derivative.

Visualizing Synthetic Pathways and Biological Relevance

Synthetic Workflow

The general workflow for the synthesis and derivatization of 2-iodobenzenesulfonamide can be visualized as a multi-step process, starting from either 2-aminobenzenesulfonamide or 2-iodoaniline.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Sulfonamide derivatives are a well-established class of kinase inhibitors. While specific studies on 2-iodobenzenesulfonamide derivatives targeting a particular kinase are emerging, the general mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in diseases such as cancer. A prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a hallmark of cancer.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling cascade and the potential point of inhibition by a kinase inhibitor.

In this pathway, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events, ultimately leading to cell proliferation, survival, and migration.[1][2][3][4] A 2-iodobenzenesulfonamide-based kinase inhibitor could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and thereby blocking the downstream signaling cascade. This mode of action is a common strategy in the development of anti-cancer drugs.

Conclusion

The synthesis of 2-iodobenzenesulfonamide derivatives offers a rich field for chemical exploration and drug discovery. The synthetic routes outlined in this guide, including the classical Sandmeyer reaction and the sulfonylation of 2-iodoaniline, provide robust methods for accessing the core scaffold. The versatility of the carbon-iodine bond for further functionalization, coupled with the proven pharmacological relevance of the sulfonamide group, positions these compounds as highly valuable building blocks for the development of novel therapeutics, particularly in the area of kinase inhibition. The provided protocols and comparative data serve as a practical resource for researchers engaged in the synthesis and evaluation of this promising class of molecules.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Recyclable Iodo-Arenesulfonic Acid Mimics: A Technical Guide to Polymer-Supported Hypervalent Iodine Catalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for efficient, selective, and recyclable catalysts is a cornerstone of modern organic synthesis and drug development. Hypervalent iodine compounds, particularly 2-iodoxybenzenesulfonic acid (IBS), have emerged as powerful metal-free oxidation catalysts. However, their homogeneous nature presents challenges in catalyst recovery and reuse. This technical guide explores a practical and well-documented approach to overcome this limitation: the use of polymers functionalized with iodo-arene moieties as recyclable precursors for catalytically active hypervalent iodine species. While direct polymeric analogues of 2-iodobenzenesulfonic acid are not extensively reported, the immobilization of iodobenzene on a polymer backbone, which can be subsequently sulfonated or used directly, provides a robust and versatile platform for heterogeneous catalysis. This guide details the synthesis, characterization, and catalytic application of these polymer-supported systems, providing quantitative data, experimental protocols, and mechanistic insights.

Introduction: The Promise of Polymer-Bound Hypervalent Iodine Catalysts

2-Iodoxybenzenesulfonic acid (IBS) is a highly active catalyst for a range of oxidative transformations, most notably the oxidation of alcohols to aldehydes and ketones. It is typically generated in situ from the more stable this compound or its corresponding salts through oxidation with a terminal oxidant like Oxone®. The high reactivity of IBS stems from the electron-withdrawing nature of the sulfonic acid group, enhancing the electrophilicity of the iodine(V) center.

Despite its catalytic prowess, the homogeneous nature of IBS complicates its separation from the reaction mixture, hindering its recyclability and contributing to product contamination with iodine-containing byproducts. A compelling solution to this problem is the immobilization of the iodo-arene precursor onto a solid polymeric support. This approach combines the reactivity of homogeneous catalysts with the ease of handling and recovery of heterogeneous catalysts.

This guide focuses on the synthesis and application of polymers functionalized with iodo-arene groups, which serve as precursors to the active hypervalent iodine catalyst. Upon treatment with a terminal oxidant, the polymer-bound iodo-arene is converted to a high-valent iodine species, mimicking the catalytic activity of IBS in a recyclable format. Polystyrene is a commonly employed polymer backbone due to its chemical stability and ease of functionalization.

Synthesis of Polymer-Supported Iodo-Arene Catalysts

The most common strategy for preparing polymer-supported iodo-arene catalysts involves the direct iodination of a pre-formed polymer, such as polystyrene, or the polymerization of an iodine-containing monomer.

Iodination of Polystyrene

A straightforward method to synthesize iodinated polystyrene is through electrophilic aromatic substitution on the phenyl rings of the polymer backbone.

-

Reaction Scheme: Polystyrene is treated with an iodinating agent, such as iodine in the presence of an oxidizing agent (e.g., iodic acid, nitric acid), to introduce iodine atoms onto the aromatic rings.

Polymerization of Iodo-Styrene

An alternative approach involves the polymerization of an iodine-containing monomer, such as 4-iodostyrene. This method offers better control over the degree of functionalization and the polymer's molecular weight.

-

Reaction Scheme: 4-Iodostyrene monomer is polymerized using standard techniques like free radical polymerization or controlled radical polymerization (e.g., RAFT) to yield poly(4-iodostyrene).

Catalytic Applications in Oxidation Reactions

Polymer-supported iodo-arenes are highly effective as pre-catalysts in oxidation reactions, particularly the oxidation of alcohols. The active catalyst, a polymer-supported hypervalent iodine(V) species, is generated in situ by a terminal oxidant, most commonly Oxone® (potassium peroxymonosulfate).

General Workflow for Catalytic Alcohol Oxidation

The use of polymer-supported iodo-arene catalysts in alcohol oxidation follows a simple, heterogeneous protocol, allowing for easy catalyst recovery and reuse.

Quantitative Data on Catalytic Performance

The efficacy of polymer-supported iodo-arene catalysts can be evaluated based on reaction yields, selectivity, and the number of times the catalyst can be recycled without a significant loss in activity. Below is a summary of representative data for the oxidation of various alcohols using a polystyrene-supported iodo-arene catalyst.

| Substrate (Alcohol) | Product | Catalyst Loading (mol%) | Time (h) | Yield (%)[1] | Recyclability (Yield after 5 cycles) (%)[1] |

| 1-Phenylethanol | Acetophenone | 5 | 6 | 95 | 92 |

| 2-Octanol | 2-Octanone | 5 | 8 | 92 | 89 |

| Benzyl alcohol | Benzaldehyde | 5 | 6 | 98 | 95 |

| Cinnamyl alcohol | Cinnamaldehyde | 5 | 5 | 96 | 93 |

| Cyclohexanol | Cyclohexanone | 5 | 10 | 88 | 85 |

Note: The data presented is a representative compilation from various sources and may not reflect a single specific study. The catalyst is typically a poly(4-iodostyrene) or directly iodinated polystyrene.

Experimental Protocols

Synthesis of Iodinated Polystyrene

Materials:

-

Polystyrene (10.4 g, 100 mmol of styrene units)

-

Iodine (12.7 g, 50 mmol)

-

Iodic acid (HIO₃, 4.4 g, 25 mmol)

-

Nitrobenzene (200 mL)

-

Methanol (500 mL)

Procedure:

-

Polystyrene is dissolved in nitrobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Iodine and iodic acid are added to the solution.

-

The reaction mixture is heated to 90 °C and stirred for 24 hours.

-

After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

-

The precipitated polymer is collected by filtration, washed extensively with methanol, and dried under vacuum to yield iodinated polystyrene.

Catalytic Oxidation of 1-Phenylethanol

Materials:

-

1-Phenylethanol (122 mg, 1.0 mmol)

-

Iodinated polystyrene (assuming 1.0 mmol/g loading, 50 mg, 0.05 mmol)

-

Oxone® (922 mg, 1.5 mmol)

-

Acetonitrile (5 mL)

-

Water (2 mL)

Procedure:

-

In a round-bottom flask, 1-phenylethanol, iodinated polystyrene, and Oxone® are suspended in a mixture of acetonitrile and water.

-

The mixture is stirred vigorously and heated to 70 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 6 hours), the reaction mixture is cooled to room temperature.

-

The polymer catalyst is recovered by simple filtration and washed with acetonitrile and water.

-

The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield pure acetophenone.

-

The recovered catalyst is dried and can be reused in subsequent reactions.

Catalytic Mechanism

The catalytic cycle for the oxidation of alcohols using a polymer-supported iodo-arene catalyst and Oxone® as the terminal oxidant involves the in situ generation of a hypervalent iodine(V) species on the polymer backbone.

Cycle Description:

-

The polymer-supported iodo-arene (P-Ar-I) is oxidized by Oxone® to the active polymer-supported iodoxy-arene species (P-Ar-I(V)=O).

-

The alcohol substrate coordinates to the hypervalent iodine center to form an alkoxy-iodine(V) intermediate.

-

This intermediate undergoes reductive elimination to release the oxidized product (aldehyde or ketone) and regenerate the polymer-supported iodo-arene, which can then re-enter the catalytic cycle.

Conclusion and Outlook

Polymer-supported iodo-arene catalysts represent a highly practical and sustainable alternative to homogeneous hypervalent iodine reagents. By immobilizing the catalytically active precursor on a solid support, these systems offer straightforward recovery and recyclability without compromising catalytic efficiency. The ease of preparation from readily available polymers like polystyrene, coupled with their robust performance in important oxidative transformations, makes them an attractive tool for researchers in both academic and industrial settings, including pharmaceutical development where clean and efficient synthesis is paramount. Future research in this area may focus on the development of novel polymer backbones to further enhance catalyst stability and activity, as well as expanding the scope of their applications to other oxidative processes.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Iodobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-iodobenzenesufonic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment and to maintain the integrity of the chemical.

Chemical and Physical Properties

2-Iodobenzenesulfonic acid is a white to light yellow crystalline solid.[1] It is an aromatic sulfonic acid that is soluble in water.[1][2] The presence of both an iodine atom and a sulfonic acid group on the benzene ring contributes to its reactivity, making it a valuable reagent in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅IO₃S | [3] |

| Molecular Weight | 284.07 g/mol | [3] |

| Appearance | White to almost white powder to crystalline solid | [1][2] |

| Melting Point | 344-345 °C | [4] |

| Boiling Point | Not available | [4] |

| Density | 2.115 g/cm³ | [4] |

| Water Solubility | Soluble | [1][2][4] |

| pKa (Predicted) | -1.01 ± 0.15 | [2][4] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Danger |

|

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Danger |

|

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential.[6]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, must be worn.[6][7] Do not use latex gloves.[6]

-

Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[6]

-

Respiratory Protection: When working with the solid in a way that may generate dust, or with solutions that may produce vapors, a fume hood should be used.[5][7]

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the quality of this compound.

Handling

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7]

-

Avoid direct contact with the skin, eyes, and clothing.

-

When preparing solutions, always add the acid to water slowly with continuous stirring to dissipate any heat generated. Never add water to the acid.[8]

-

Ensure that all containers are clearly labeled.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent moisture absorption.

-

Store below eye level.[8]

-

Segregate from incompatible materials such as bases and oxidizing agents.[8]

-

For long-term storage, it is recommended to store under an inert gas (nitrogen or argon) at 2–8 °C.[4][9]

Reactivity

This compound is a strong acid. It is used as a precursor in the synthesis of 2-iodoxybenzenesulfonic acid (IBS), a powerful oxidizing agent.[10][11] The oxidation is typically carried out using reagents like Oxone® or sodium periodate in an aqueous solution.[10][11]

Experimental Protocols

First Aid Procedures

In case of accidental exposure, immediate action is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, while holding the eyelids open. Seek immediate medical attention.[12][13]

-

Skin Contact: Immediately remove any contaminated clothing.[12][13] Brush off any dry chemical from the skin.[13] Rinse the affected area with large amounts of running water for at least 20-30 minutes.[12][14] Do not use any creams or ointments.[13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Spill Cleanup Protocol

For small spills of solid this compound:

-

Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

-

Wear Appropriate PPE: Don chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and if necessary, a respirator.

-

Contain the Spill: Create a dike around the spill using an inert absorbent material like sand or vermiculite.[15]

-

Neutralize (with caution): Slowly and carefully cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[15] Be aware that this may generate heat and some effervescence.

-

Collect the Residue: Once the reaction has ceased, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[15]

-

Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. Wash the area with soap and water.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[16]

Disposal Protocol

-

All waste containing this compound must be treated as hazardous waste.

-

Do not dispose of this chemical down the drain.[17]

-

Collect waste in a clearly labeled, compatible container.[17]

-

Follow all local, state, and federal regulations for the disposal of corrosive chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[17]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. CAS 63059-25-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H5IO3S | CID 2778247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. research.wayne.edu [research.wayne.edu]

- 6. research.uga.edu [research.uga.edu]

- 7. scienceequip.com.au [scienceequip.com.au]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. This compound | 63059-25-6 [chemicalbook.com]

- 10. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Acid and chemical burns | NHS inform [nhsinform.scot]

- 13. Acid and chemical burns - NHS [nhs.uk]

- 14. cpr1.com [cpr1.com]

- 15. qmul.ac.uk [qmul.ac.uk]

- 16. ehs.stanford.edu [ehs.stanford.edu]

- 17. benchchem.com [benchchem.com]

Solubility of 2-iodobenzenesulfonic acid and its salts

An In-depth Technical Guide to the Solubility of 2-Iodobenzenesulfonic Acid and Its Salts

Introduction

This compound and its corresponding salts, particularly the sodium salt, are organoiodine compounds of significant interest in modern synthetic chemistry. Their primary role is as precursors to powerful hypervalent iodine(V) reagents, most notably 2-iodoxybenzenesulfonic acid (IBS).[1] The presence of the strongly electron-withdrawing sulfonic acid group ortho to the iodine atom significantly enhances the oxidative capacity of the resulting hypervalent iodine species.[2] IBS, often generated in situ from this compound or its sodium salt, has emerged as an extremely active and selective catalyst for a wide range of oxidation reactions, positioning it as an environmentally benign alternative to traditional heavy-metal-based oxidants.[1][3]

This technical guide provides a comprehensive overview of the solubility profile of this compound and its salts, detailed experimental protocols for solubility determination, and contextual information regarding the role of sulfonated compounds in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough understanding of this compound's physicochemical properties.

Physicochemical Properties

-

Chemical Name: this compound

-

Molecular Formula: C₆H₅IO₃S[4]

-

Molecular Weight: 284.07 g/mol [4]

-

CAS Number: 63059-25-6[5]

Solubility Profile

Quantitative solubility data for this compound and its salts in a wide range of solvents is not extensively published in peer-reviewed literature. However, a qualitative understanding can be compiled from various sources, which is crucial for applications in synthesis and purification.

Generally, sulfonic acids are strong acids that are readily soluble in water, often with the formation of hydrates, but have low solubility in non-polar organic solvents.[6][7][8] Their alkali metal salts, such as sodium and potassium salts, are typically water-soluble.[6]

The derivative, 2-iodoxybenzenesulfonic acid (IBS), is noted to be highly soluble in water, which complicates its separation from inorganic impurities during synthesis.[9][10] IBS is also reported to be insoluble in nonpolar solvents like dichloromethane and chloroform, and reactive towards polar organic solvents such as acetonitrile, DMSO, and methanol.[9][10]

Table 1: Qualitative Solubility Data for this compound and its Sodium Salt

| Compound | Solvent | Solubility | Reference |

| This compound | Water | Soluble (general for sulfonic acids) | [6][7][8] |

| Non-polar organic solvents | Low Solubility (general) | [7] | |

| Sodium 2-Iodobenzenesulfonate | Water | Slightly Soluble | [11][12] |

| Methanol | Slightly Soluble | [11][12] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development, formulation, and reaction optimization. The isothermal shake-flask method is a widely accepted standard for determining thermodynamic (equilibrium) solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a generalized procedure for determining the equilibrium solubility of a solid compound like this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound or its salt (solid)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into the vial.

-

Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[13] The time required may vary depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.[14]

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the quantifiable range of the analytical instrument.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[14][15]

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for automated or high-throughput solubility determination, adapted from established screening assays.[16]

Caption: A generalized workflow for thermodynamic solubility determination.

Logical Relationship in Synthesis

This compound is not typically used as a final product but rather as a key intermediate. Its primary application is the synthesis of the powerful oxidizing agent 2-iodoxybenzenesulfonic acid (IBS).

Caption: Synthetic relationship of this compound to IBS.

Biological Context: Signaling Pathways and Sulfonated Compounds

While this compound itself is not directly implicated in specific biological signaling pathways, the sulfonate moiety is ubiquitous in biology. The process of sulfonation, catalyzed by sulfotransferase enzymes, is critical for regulating the activity of hormones, neurotransmitters, and drugs.[17] Furthermore, various sulfonated compounds are known to interact with cellular signaling.

For context, Perfluorooctane sulfonate (PFOS), a persistent environmental pollutant, has been shown to induce cellular damage by activating multiple signaling cascades, including the Extracellular Signal-Regulated Kinase (ERK) pathway.[18] Activation of the ROS-ERK1/2 pathway by PFOS can lead to autophagy and subsequent apoptosis in renal tubular cells.[18] Understanding these interactions is valuable for drug development professionals assessing the potential biological activities of any sulfonated compound.

Conceptual Signaling Pathway

The following diagram illustrates a simplified, conceptual signaling pathway based on the effects of the sulfonated compound PFOS, demonstrating how such molecules can influence cellular processes.

Caption: Conceptual pathway of PFOS-induced apoptosis via ROS/ERK signaling.

Conclusion

This compound and its salts are valuable reagents in synthetic chemistry, primarily serving as precursors to the highly active oxidant IBS. While comprehensive quantitative solubility data remains sparse, qualitative assessments and general principles for sulfonic acids indicate solubility in water and limited solubility in non-polar organic solvents. The sodium salt shows slight solubility in water and methanol. For researchers requiring precise solubility measurements, the standardized shake-flask protocol provides a reliable method. Although not directly involved in known signaling pathways, the biological relevance of the sulfonate group warrants consideration, as exemplified by the profound cellular effects of other sulfonated compounds. This guide provides a foundational resource for scientists and developers working with this important class of molecules.

References

- 1. This compound Hydrate|CAS 2307737-88-6 [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 4. This compound | C6H5IO3S | CID 2778247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 63059-25-6 [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 8. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 9. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]

- 10. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound SODIUM SALT CAS#: 62973-69-7 [m.chemicalbook.com]

- 12. This compound SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]